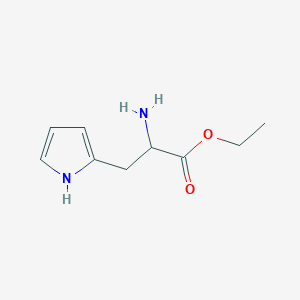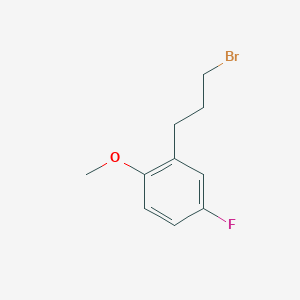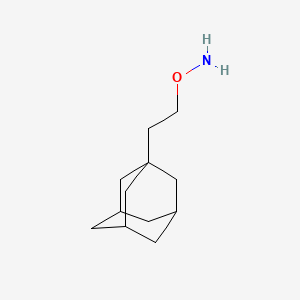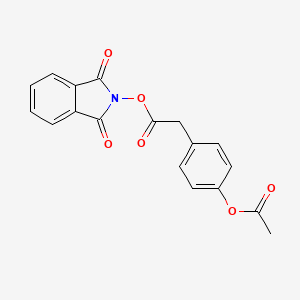
1,3-Dioxoisoindolin-2-YL (1R,2R)-2-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate is a complex organic compound that features a unique combination of a phthalimide moiety and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by the reaction of phthalic anhydride with ammonia or primary amines under heating conditions.
Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Esterification: The final step involves esterification of the cyclopropane carboxylic acid with the phthalimide derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the phthalimide moiety, converting it into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phthalic acid derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with protein active sites, while the cyclopropane ring can confer rigidity and specificity to the molecule. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a methyl group.
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-ethylcyclopropane-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate lies in its specific combination of a phthalimide moiety and a methyl-substituted cyclopropane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (1R,2R)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1 |
InChI Key |
JHVLZFRCLFPJOG-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


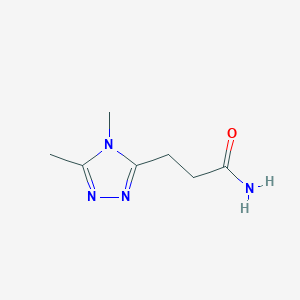


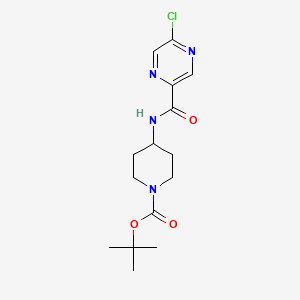

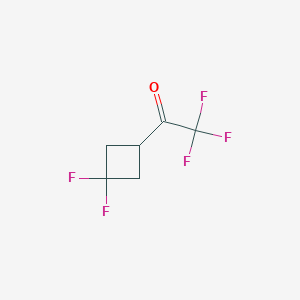
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
